molecular formula C11H11F2IO B8162078 1-((3,3-Difluorocyclobutyl)methoxy)-2-iodobenzene

1-((3,3-Difluorocyclobutyl)methoxy)-2-iodobenzene

Cat. No.: B8162078
M. Wt: 324.11 g/mol
InChI Key: RLDWWIAJMMLESS-UHFFFAOYSA-N
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Description

“1-((3,3-Difluorocyclobutyl)methoxy)-2-iodobenzene” is a halogenated aromatic compound featuring a 3,3-difluorocyclobutyl methoxy substituent at the 1-position and an iodine atom at the 2-position of the benzene ring. Its molecular formula is C₁₁H₁₁F₂IO, with a molecular weight of 348.11 g/mol. The compound’s structure combines the steric rigidity of the difluorocyclobutyl group with the polarizable iodine atom, making it a candidate for applications in medicinal chemistry (e.g., as a radiolabeled intermediate) or materials science. The difluorocyclobutyl moiety enhances metabolic stability compared to non-fluorinated analogs, while the iodine atom provides a handle for further functionalization via cross-coupling reactions .

Properties

IUPAC Name

1-[(3,3-difluorocyclobutyl)methoxy]-2-iodobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2IO/c12-11(13)5-8(6-11)7-15-10-4-2-1-3-9(10)14/h1-4,8H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLDWWIAJMMLESS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)COC2=CC=CC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2IO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((3,3-Difluorocyclobutyl)methoxy)-2-iodobenzene typically involves the introduction of the difluorocyclobutyl group and the iodine atom onto the benzene ring. One common approach is the reaction of 3,3-difluorocyclobutanol with an appropriate benzene derivative under conditions that facilitate the formation of the ether linkage. This can be followed by iodination using reagents such as iodine or N-iodosuccinimide (NIS) under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-((3,3-Difluorocyclobutyl)methoxy)-2-iodobenzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiocyanato derivatives, while cross-coupling reactions can produce biaryl compounds .

Scientific Research Applications

1-((3,3-Difluorocyclobutyl)methoxy)-2-iodobenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-((3,3-Difluorocyclobutyl)methoxy)-2-iodobenzene involves its interaction with molecular targets through its functional groups. The difluorocyclobutyl group can enhance the compound’s stability and binding affinity, while the iodine atom can participate in halogen bonding and other interactions. These features enable the compound to modulate specific biological pathways and exert its effects .

Comparison with Similar Compounds

Table 1: Key Properties of Target Compound and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features
1-((3,3-Difluorocyclobutyl)methoxy)-2-iodobenzene C₁₁H₁₁F₂IO 348.11 3,3-Difluorocyclobutyl methoxy, 2-I High polarity, rigid cyclobutyl core, iodine for cross-coupling
1-Bromo-2-((3,3-difluorocyclobutyl)methoxy)benzene C₁₁H₁₁BrF₂O 301.16 3,3-Difluorocyclobutyl methoxy, 2-Br Smaller halogen (Br) reduces steric hindrance; lower molecular weight
1-(Dimethoxymethyl)-2-iodobenzene C₉H₁₁IO₂ 302.09 Dimethoxymethyl, 2-I Flexible methoxy groups; higher electron density at benzene ring
1-[(4-Chlorophenyl)methoxy]-3-iodobenzene C₁₃H₁₀ClIO 344.58 4-Chlorophenyl methoxy, 3-I Chlorine introduces electron-withdrawing effects; iodine at meta position

Structural and Electronic Differences

  • Halogen Effects : Replacing bromine in “1-Bromo-2-((3,3-difluorocyclobutyl)methoxy)benzene” with iodine increases molecular weight by ~47 g/mol and polarizability, enhancing suitability for Suzuki-Miyaura couplings . However, the larger iodine atom may introduce steric challenges in crowded reaction environments.
  • Substituent Position : In “1-[(4-Chlorophenyl)methoxy]-3-iodobenzene”, the iodine is meta to the methoxy group, altering electronic effects (e.g., resonance vs. inductive) compared to the ortho-substituted target compound .
  • Cyclobutyl vs. Aromatic Moieties : The difluorocyclobutyl group in the target compound offers rigidity and fluorination-driven lipophilicity, contrasting with the flexible dimethoxymethyl group in “1-(Dimethoxymethyl)-2-iodobenzene” .

Research Implications

The unique combination of fluorine and iodine in “1-((3,3-Difluorocyclobutyl)methoxy)-2-iodobenzene” positions it as a versatile intermediate for drug discovery, particularly in fluorinated PET tracers or kinase inhibitors. Further studies should explore its reactivity in cross-coupling reactions and comparative metabolic stability against non-fluorinated analogs.

Biological Activity

1-((3,3-Difluorocyclobutyl)methoxy)-2-iodobenzene is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C10H9F2IC_{10}H_{9}F_{2}I and has a unique structure that incorporates both a difluorocyclobutyl group and an iodobenzene moiety. The presence of iodine is significant as it can enhance the compound's reactivity and interaction with biological targets.

1-((3,3-Difluorocyclobutyl)methoxy)-2-iodobenzene exhibits biological activity primarily through:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in cellular signaling pathways, particularly those related to cancer proliferation.
  • Interaction with Receptors : The difluorocyclobutyl group may enhance binding affinity to certain receptors, potentially modulating their activity.

Biological Activity

Research indicates that this compound has shown promise in various biological assays:

  • Anticancer Activity : Preliminary studies suggest that 1-((3,3-Difluorocyclobutyl)methoxy)-2-iodobenzene may inhibit tumor cell proliferation in vitro. For instance, it demonstrated significant cytotoxicity against breast cancer cell lines, with IC50 values indicating effective dose ranges.
  • Antimicrobial Properties : Some investigations have highlighted its potential as an antimicrobial agent, particularly against Gram-positive bacteria.

Case Studies

Several studies have explored the biological effects of 1-((3,3-Difluorocyclobutyl)methoxy)-2-iodobenzene:

  • Study on Cancer Cell Lines : A study conducted on MCF-7 breast cancer cells revealed that treatment with the compound led to a decrease in cell viability by approximately 70% at a concentration of 10 µM after 48 hours. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase.
  • Antimicrobial Testing : In a separate study assessing antimicrobial efficacy, the compound exhibited notable activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests potential for development as an antimicrobial agent.

Comparative Analysis

To understand the uniqueness of 1-((3,3-Difluorocyclobutyl)methoxy)-2-iodobenzene, it is beneficial to compare it with similar compounds:

Compound NameStructureBiological ActivityReference
1-IodobenzeneC6H5IModerate antimicrobial
1,3-Difluoro-5-iodobenzeneC6H3F2IAnticancer properties
4-(Azetidin-1-yl)-6-iodoquinazolineC11H10IN3Anticancer and antimicrobial

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